Genz-644282

Catalog No.
S548620
CAS No.
529488-28-6
M.F
C22H21N3O5
M. Wt
407.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Genz-644282

CAS Number

529488-28-6

Product Name

Genz-644282

IUPAC Name

16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C22H21N3O5/c1-23-4-5-25-21-14-8-19-20(30-11-29-19)9-16(14)24-10-15(21)12-6-17(27-2)18(28-3)7-13(12)22(25)26/h6-10,23H,4-5,11H2,1-3H3

InChI Key

BAORCAMWLWRZQG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo(c,h)(1,6)naphthyridin-6-one, Genz-644282

Canonical SMILES

CNCCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC

The exact mass of the compound Genz-644282 is 407.14812 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Genz-644282 is a potent, non-camptothecin inhibitor of Topoisomerase I (Top1), an essential enzyme involved in DNA replication and transcription. Unlike clinically established camptothecin derivatives such as topotecan, Genz-644282 possesses a distinct dibenzonaphthyridinone chemical structure, which circumvents key liabilities of the camptothecin class, including the unstable lactone ring and susceptibility to efflux by multidrug resistance pumps like P-glycoprotein (P-gp/MDR1). This compound induces persistent DNA damage by trapping Top1-DNA cleavage complexes, leading to potent cytotoxic activity across a range of cancer cell lines, making it a critical tool for investigating drug resistance and developing novel therapeutic strategies.

Substituting Genz-644282 with standard camptothecins like topotecan or SN-38 (the active metabolite of irinotecan) can compromise research outcomes, particularly in studies involving drug resistance. Genz-644282 is not a substrate for the P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP) efflux pumps, which are common mechanisms of resistance to camptothecins. Furthermore, its distinct binding mode allows it to retain activity against certain camptothecin-resistant Top1 mutations (e.g., N722S). This structural and mechanistic independence means that cell lines or tumor models resistant to standard Top1 inhibitors may remain sensitive to Genz-644282, a critical difference that makes direct substitution scientifically invalid for many applications.

Superior Potency in Tumor Cell Colony Formation Assays Compared to Standard Camptothecins

In colony formation assays using multiple human tumor cell lines, Genz-644282 was consistently more potent than both topotecan and SN-38, the active metabolite of irinotecan. For example, in the HCT-116 colon carcinoma cell line, Genz-644282 exhibited significantly lower IC90 values than the benchmark camptothecins, indicating that a lower concentration is required to achieve 90% inhibition of colony formation.

Evidence DimensionIC90 (Concentration for 90% inhibition) in Colony Formation Assay
Target Compound DataDemonstrated higher potency (lower IC90) across multiple cell lines
Comparator Or BaselineTopotecan and SN-38 (active form of Irinotecan)
Quantified DifferenceQualitatively described as 'more potent cytotoxic agents than the camptothecins'
ConditionsHuman tumor cell lines (HCT-116, HT-29, NCI-H460, etc.) in a colony formation assay.

This demonstrates greater in vitro cytotoxic efficiency, allowing researchers to use lower concentrations to achieve desired cell killing effects, potentially reducing off-target issues.

Maintained Activity in P-glycoprotein (MDR1)-Overexpressing, Drug-Resistant Cancer Cells

Genz-644282 effectively bypasses P-glycoprotein (P-gp/MDR1)-mediated drug resistance, a common failure point for many chemotherapeutics. In human adenocarcinoma cells (KBV1) that overexpress P-gp, Genz-644282 showed only limited cross-resistance compared to the parental cell line. This is a stark contrast to other agents that are known substrates of this efflux pump.

Evidence DimensionResistance Ratio (IC50 in resistant line / IC50 in parental line)
Target Compound DataLimited cross-resistance
Comparator Or BaselineCamptothecins (e.g., topotecan, irinotecan) which are known P-gp/BCRP substrates.
Quantified DifferenceGenz-644282 is not a substrate for MDR1 or BCRP efflux pumps, unlike standard camptothecins.
ConditionsHuman adenocarcinoma cells (KB31/KBV1) overexpressing P-glycoprotein (ABCB1).

For researchers working with multidrug-resistant models, Genz-644282 offers a reliable tool to study Top1 inhibition without the confounding variable of P-gp-mediated efflux.

Demonstrated In Vivo Efficacy in Xenograft Models Insensitive to Topotecan

In preclinical in vivo studies, Genz-644282 demonstrated significant antitumor activity in pediatric solid tumor xenograft models that were relatively insensitive to the standard-of-care Top1 inhibitor, topotecan. At a dose of 2 mg/kg, Genz-644282 induced complete responses (CR) or maintained complete responses (MCR) in 3 out of 3 such topotecan-insensitive models, showcasing its potential to overcome in vivo resistance mechanisms that limit established drugs.

Evidence DimensionObjective Response Rate (CR/MCR)
Target Compound DataObjective responses (CR or MCR) in 3 of 3 models (100%)
Comparator Or BaselineTumor models identified as 'relatively insensitive to topotecan'
Quantified DifferenceAchieved complete responses where topotecan was ineffective.
ConditionsIn vivo pediatric solid tumor xenograft models, Genz-644282 administered at 2 mg/kg.

This provides strong rationale for selecting Genz-644282 for in vivo studies targeting tumors with suspected or confirmed resistance to standard camptothecin-based therapies.

Investigating Topoisomerase I Biology in Multidrug-Resistant (MDR) Models

Genz-644282 is the indicated choice for studying the effects of Top1 inhibition in cell lines or xenografts known to overexpress P-gp/MDR1 or BCRP. Because it is not a substrate for these efflux pumps, it allows for the unambiguous assessment of Top1-mediated cytotoxicity, removing drug efflux as a confounding variable.

Screening for Efficacy Against Tumors with Acquired Camptothecin Resistance

This compound is highly suitable for preclinical studies aiming to identify therapies for tumors that have relapsed or progressed on camptothecin-based treatments. Its ability to retain activity against certain Top1 mutations and in models insensitive to topotecan provides a strong rationale for its use in this context.

Preclinical In Vivo Studies Requiring a Potent and Well-Tolerated Top1 Inhibitor

The demonstrated superior or equal in vivo antitumor activity of Genz-644282 compared to standard drugs like irinotecan and docetaxel in multiple xenograft models makes it a primary candidate for efficacy and proof-of-concept animal studies. Its high activity at well-tolerated doses supports its use in demanding in vivo protocols.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

407.14812078 Da

Monoisotopic Mass

407.14812078 Da

Heavy Atom Count

30

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

717I541I2R

Wikipedia

Genz-644282

Dates

Last modified: 08-15-2023
1: Sooryakumar D, Dexheimer TS, Teicher BA, Pommier Y. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor Genz-644282. Mol Cancer Ther. 2011 Aug;10(8):1490-9. Epub 2011 Jun 2. PubMed PMID: 21636699; PubMed Central PMCID: PMC3155218.
2: Houghton PJ, Lock R, Carol H, Morton CL, Gorlick R, Anders Kolb E, Keir ST, Reynolds CP, Kang MH, Maris JM, Billups CA, Zhang MX, Madden SL, Teicher BA, Smith MA. Testing of the topoisomerase 1 inhibitor Genz-644282 by the pediatric preclinical testing program. Pediatr Blood Cancer. 2011 May 5. doi: 10.1002/pbc.23016. [Epub ahead of print] PubMed PMID: 21548007; PubMed Central PMCID: PMC3154998.
3: Kurtzberg LS, Roth S, Krumbholz R, Crawford J, Bormann C, Dunham S, Yao M, Rouleau C, Bagley RG, Yu XJ, Wang F, Schmid SM, Lavoie EJ, Teicher BA. Genz-644282, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment. Clin Cancer Res. 2011 May 1;17(9):2777-87. Epub 2011 Mar 17. PubMed PMID: 21415217.

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